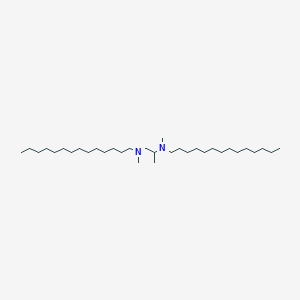
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine is an organic compound characterized by the presence of two long alkyl chains and two secondary amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine typically involves the reaction of a suitable diamine precursor with long-chain alkyl halides. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The secondary amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The long alkyl chains can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of surfactants and emulsifiers for various industrial processes.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine involves its interaction with molecular targets such as proteins and lipids. The secondary amine groups can form hydrogen bonds and electrostatic interactions with target molecules, while the long alkyl chains facilitate insertion into lipid bilayers. This dual functionality allows the compound to modulate the activity of membrane-bound proteins and disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with shorter alkyl chains.
N,N,N’,N’-Tetramethylethylenediamine: Another diamine with four methyl groups attached to the nitrogen atoms.
N,N’-Dimethylcyclohexane-1,2-diamine: A cyclic diamine with similar functional groups.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine is unique due to its long alkyl chains, which impart amphiphilic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane insertion and disruption, such as antimicrobial agents and drug delivery systems.
Propiedades
Número CAS |
98093-42-6 |
|---|---|
Fórmula molecular |
C33H70N2 |
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
1-N,2-N-dimethyl-1-N,2-N-di(tetradecyl)propane-1,2-diamine |
InChI |
InChI=1S/C33H70N2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-34(4)32-33(3)35(5)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h33H,6-32H2,1-5H3 |
Clave InChI |
QJQOAFQRAZOHMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN(C)CC(C)N(C)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


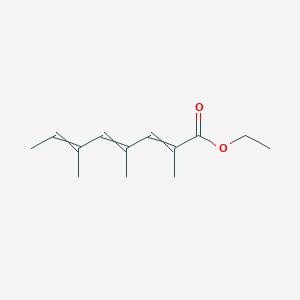
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
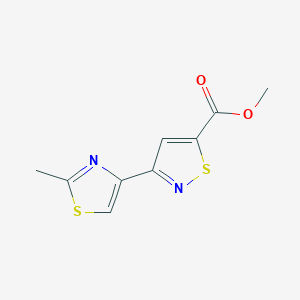
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
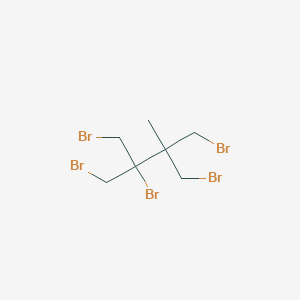
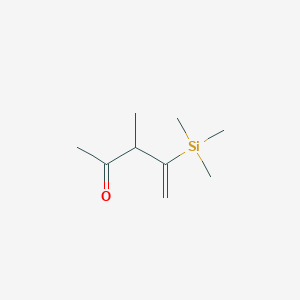
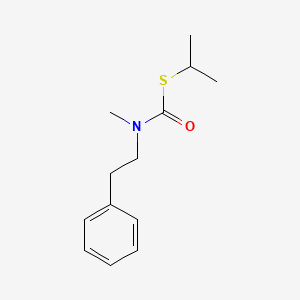
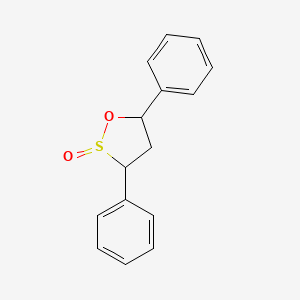
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

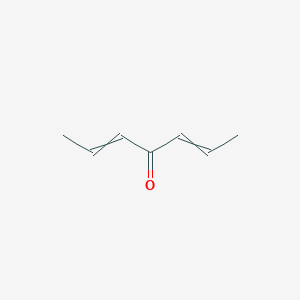
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
